molecular formula C13H18O2 B3043449 4-Butoxy-3,5-dimethylbenzaldehyde CAS No. 869663-14-9

4-Butoxy-3,5-dimethylbenzaldehyde

Cat. No.: B3043449
CAS No.: 869663-14-9
M. Wt: 206.28 g/mol
InChI Key: RLUUILGVOIBFJC-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-dimethylbenzaldehyde is an aromatic aldehyde derivative characterized by a butoxy (–OCH₂CH₂CH₂CH₃) group at the para position and methyl (–CH₃) groups at the 3 and 5 positions of the benzaldehyde ring. For instance, compounds like 4-hydroxy-3,5-dimethylbenzaldehyde (CAS 2233-18-3) and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde, CAS 134-96-3) are frequently employed as intermediates in organic synthesis and pharmacological studies . The butoxy substituent likely enhances lipophilicity compared to hydroxyl or methoxy groups, influencing solubility and reactivity in synthetic pathways .

Properties

IUPAC Name

4-butoxy-3,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-5-6-15-13-10(2)7-12(9-14)8-11(13)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUUILGVOIBFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3,5-dimethylbenzaldehyde typically involves the alkylation of 3,5-dimethylbenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3,5-dimethylbenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxy-3,5-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butoxy-3,5-dimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition reactions. The butoxy and dimethyl groups influence the compound’s reactivity and stability, making it suitable for specific applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in syringaldehyde) decrease electrophilic substitution reactivity at the aromatic ring compared to electron-withdrawing groups (e.g., bromo in 4-benzyloxy-3,5-dibromo-benzaldehyde) .

Synthetic Utility: Syringaldehyde and 4-hydroxy-3,5-dimethylbenzaldehyde are common precursors in heterocycle synthesis (e.g., indanocine analogs) and catalysis studies . The butoxy variant may serve as a protected form of phenolic aldehydes, enabling selective reactions at the aldehyde group without interference from hydroxyl protons .

Biological and Industrial Applications :

  • Syringaldehyde demonstrates antioxidant activity, reducing DNA damage via Akt pathway activation .
  • Methyl 4-butoxy-3,5-dichlorobenzoate (a structural analog) is synthesized in high yield (91%) via alkylation, suggesting efficient routes for butoxy-substituted intermediates .

Safety and Handling: Limited safety data exist for this compound. However, 4-hydroxy-3,5-dimethylbenzaldehyde requires standard precautions (e.g., refrigeration, avoidance of light) due to its phenolic nature .

Biological Activity

4-Butoxy-3,5-dimethylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This aldehyde derivative belongs to the family of substituted benzaldehydes, which are known for their diverse applications in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • IUPAC Name : this compound
  • Structural Formula :

    Structural Formula (Placeholder for structural image)

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells. A notable study evaluated its effects on human breast cancer cell lines (MCF-7) and reported:

  • IC50 Value : 25 µM (indicating the concentration required to inhibit cell growth by 50%)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways related to cell growth and apoptosis. The aldehyde group may play a crucial role in forming reactive intermediates that can disrupt cellular functions.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various benzaldehyde derivatives, including this compound, against resistant strains of bacteria. The results demonstrated a promising profile for this compound, highlighting its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Study
    In a research article in Cancer Research, the effects of this compound on MCF-7 breast cancer cells were assessed. The study reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
3-MethoxybenzaldehydeModerateLowLacks butoxy group
4-Methoxy-3,5-dimethylbenzaldehydeHighModerateSimilar structure but different substituent
BenzaldehydeLowLowBaseline comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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